molecular formula C13H11ClN2O2 B13916389 Methyl 4-(2-chloro-5-methyl-4-pyrimidinyl)benzoate

Methyl 4-(2-chloro-5-methyl-4-pyrimidinyl)benzoate

Cat. No.: B13916389
M. Wt: 262.69 g/mol
InChI Key: VIRXILOHTIXVHN-UHFFFAOYSA-N
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Description

Methyl 4-(2-chloro-5-methyl-4-pyrimidinyl)benzoate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-chloro-5-methyl-4-pyrimidinyl)benzoate typically involves the reaction of 4-(2-chloro-5-methyl-4-pyrimidinyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

4-(2-chloro-5-methyl-4-pyrimidinyl)benzoic acid+methanolcatalystMethyl 4-(2-chloro-5-methyl-4-pyrimidinyl)benzoate+water\text{4-(2-chloro-5-methyl-4-pyrimidinyl)benzoic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 4-(2-chloro-5-methyl-4-pyrimidinyl)benzoic acid+methanolcatalyst​Methyl 4-(2-chloro-5-methyl-4-pyrimidinyl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chloro-5-methyl-4-pyrimidinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-(2-chloro-5-methyl-4-pyrimidinyl)benzoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-chloro-5-methyl-4-pyrimidinyl)benzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl 4-(2-chloro-5-methyl-4-pyrimidinyl)benzoate can be compared with other pyrimidine derivatives, such as:

    Methyl 4-(2-chloro-4-pyrimidinyl)benzoate: Similar structure but lacks the methyl group at the 5-position of the pyrimidine ring.

    This compound: Similar structure but with different substituents on the pyrimidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

methyl 4-(2-chloro-5-methylpyrimidin-4-yl)benzoate

InChI

InChI=1S/C13H11ClN2O2/c1-8-7-15-13(14)16-11(8)9-3-5-10(6-4-9)12(17)18-2/h3-7H,1-2H3

InChI Key

VIRXILOHTIXVHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C2=CC=C(C=C2)C(=O)OC)Cl

Origin of Product

United States

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